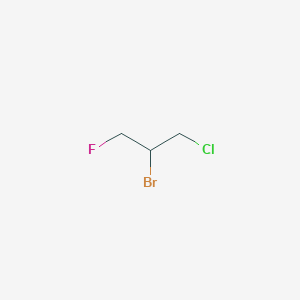

2-Bromo-1-chloro-3-fluoropropane

Description

Contextualization within Modern Organohalogen Chemistry

Organohalogen chemistry is a vibrant and continuously evolving field. science.gov The presence of halogen atoms in an organic molecule imparts unique reactivity, influencing factors such as bond polarity, bond strength, and susceptibility to nucleophilic or electrophilic attack. crunchchemistry.co.uk The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), a trend that significantly impacts the reactivity of polyhalogenated compounds in substitution and elimination reactions. youtube.com Mixed halogenated compounds, containing more than one type of halogen, such as 2-bromo-1-chloro-3-fluoropropane, present an even more complex and nuanced reactivity profile, offering multiple potential reaction pathways.

Academic Importance of Vicinal and Geminal Polyhalogenated Organic Compounds

The arrangement of halogen atoms on an alkyl chain is a critical determinant of a molecule's chemical behavior. Dihalides are broadly classified as either geminal, where two halogens are attached to the same carbon atom, or vicinal, where they are on adjacent carbons. libretexts.orgvedantu.com This seemingly subtle difference has profound implications for their synthetic utility. For instance, vicinal dihalides can be readily converted to alkenes via dehydrohalogenation, while geminal dihalides are precursors to alkynes through a double elimination reaction. youtube.comlibretexts.org In a molecule like this compound, the halogens are positioned on adjacent carbons (C1 and C2) and on a terminal carbon (C3), creating a unique pattern of substitution that influences its conformational preferences and potential reaction outcomes.

Overview of Current Research Trajectories for this compound

A thorough review of the current scientific literature reveals a notable absence of dedicated research focused specifically on this compound. While the compound is listed in chemical databases and its basic physical properties have been predicted, there are no published studies detailing its synthesis, reactivity, or specific applications. nih.govstenutz.eunih.gov This lack of focused research presents an opportunity for future investigations into the unique properties and potential uses of this specific polyhalogenated propane (B168953). The presence of three different halogens on a three-carbon chain suggests it could be a valuable building block in synthetic chemistry, offering regioselective and stereoselective reaction possibilities.

Stereochemical Considerations in Tri-Substituted Propane Systems

The introduction of three different substituents onto a propane backbone, as seen in this compound, introduces significant stereochemical complexity. The central carbon atom (C2) is a chiral center, meaning the molecule can exist as a pair of enantiomers. The presence of multiple stereocenters in acyclic systems can lead to the formation of diastereomers, each with distinct physical and chemical properties. wikipedia.org The conformational analysis of such systems, which describes the spatial arrangement of atoms resulting from rotation around single bonds, is crucial for understanding their reactivity. masterorganicchemistry.comkhanacademy.orgyoutube.com The relative orientation of the bulky halogen atoms will dictate the most stable conformations and influence the approach of reagents in chemical reactions. acs.orgacs.org While specific conformational studies on this compound are not available, insights can be drawn from studies on similar halogenated alkanes. researchgate.net

Interactive Data Table: Predicted Properties of this compound

While experimental data is scarce, computational methods provide predicted values for some of the key physical properties of this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C3H5BrClF | nih.govstenutz.eunih.gov |

| Molecular Weight | 175.43 g/mol | nih.govstenutz.eunih.gov |

| Boiling Point | 138 °C | stenutz.eu |

| InChIKey | ZRNPUQICDNWDFJ-UHFFFAOYSA-N | stenutz.eu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32753-89-2 |

|---|---|

Molecular Formula |

C3H5BrClF |

Molecular Weight |

175.43 g/mol |

IUPAC Name |

2-bromo-1-chloro-3-fluoropropane |

InChI |

InChI=1S/C3H5BrClF/c4-3(1-5)2-6/h3H,1-2H2 |

InChI Key |

ZRNPUQICDNWDFJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Chloro 3 Fluoropropane and Its Stereoisomers

Classical Approaches to Halogenated Propanes

Traditional methods for synthesizing halogenated alkanes have primarily relied on radical halogenation and electrophilic addition reactions. These approaches are often limited by a lack of selectivity, particularly when multiple different halogens are introduced.

Radical Halogenation Pathways

Free radical halogenation involves the substitution of a hydrogen atom on an alkane with a halogen. This process is typically initiated by UV light or heat and proceeds via a chain reaction mechanism. nih.gov For a precursor such as 1-chloro-3-fluoropropane (B8262802), radical bromination would be the most plausible pathway to introduce the bromine atom.

The reactivity of hydrogen atoms in radical halogenation depends on the stability of the resulting radical, with the general order being tertiary > secondary > primary. In 1-chloro-3-fluoropropane, there are two secondary and two primary sets of hydrogens. The key step that determines the product distribution is the hydrogen abstraction by the halogen radical. digitellinc.com

Reaction Scheme: Radical Bromination of 1-chloro-3-fluoropropane

However, free-radical halogenation often leads to a mixture of products, including polyhalogenated species and constitutional isomers. ncert.nic.in The selectivity of the reaction is significantly higher for bromination compared to chlorination. masterorganicchemistry.com Bromination is more selective for the most substituted carbon due to the transition state of the hydrogen abstraction step being closer in energy to the products (a "late" transition state), making it more sensitive to the stability of the resulting radical. masterorganicchemistry.com Despite this, achieving high regioselectivity for the C2 position in 1-chloro-3-fluoropropane would be challenging, and separation of the desired product from other isomers would be necessary.

Table 1: Relative Selectivity in Radical Halogenation

| Halogen | Relative Reactivity (Primary C-H) | Relative Reactivity (Secondary C-H) | Relative Reactivity (Tertiary C-H) |

|---|---|---|---|

| Chlorine | 1 | 3.6 | 5 |

| Bromine | 1 | 97 | >1600 |

Data is representative and can vary with reaction conditions. masterorganicchemistry.com

Electrophilic Addition to Propene Derivatives

A more controlled method for the synthesis of vicinal dihalides is the electrophilic addition of halogens to an alkene. libretexts.org For the synthesis of 2-bromo-1-chloro-3-fluoropropane, a suitable starting material would be 3-fluoropropene. The reaction would involve the addition of a bromine and a chlorine atom across the double bond.

The mechanism proceeds through a cyclic halonium ion intermediate. libretexts.org When an alkene approaches a halogen molecule, the pi electrons of the alkene polarize the halogen, inducing a dipole. The alkene then attacks the electrophilic halogen, forming a cyclic halonium ion and a halide ion. The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the halonium ion, resulting in an anti-addition of the two halogen atoms. youtube.com

To generate this compound, one could theoretically use a mixed halogen species like bromine monochloride (BrCl). The addition of BrCl to 3-fluoropropene would be expected to follow Markovnikov's rule, where the more electrophilic bromine atom adds to the carbon with more hydrogen atoms (C1), and the chloride ion attacks the more substituted carbon (C2). However, the regioselectivity can be complex and dependent on reaction conditions.

Reaction Scheme: Electrophilic Addition to 3-Fluoropropene

Alternatively, a two-step process could be employed. First, the electrophilic addition of bromine to 3-fluoropropene would yield 1,2-dibromo-3-fluoropropane. Subsequent selective substitution of one bromine atom with chlorine could be attempted, though controlling the regioselectivity of this substitution would be a significant challenge.

A related industrial process is the liquid phase addition of bromine to allyl chloride to produce 1,2-dibromo-3-chloropropane. chemicalbook.com This highlights the feasibility of electrophilic addition for creating mixed halopropanes.

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated methods for controlling stereochemistry, which are highly relevant for the synthesis of chiral molecules like this compound, which possesses a chiral center at the C2 position.

Enantioselective Synthesis via Chiral Catalysis

The development of chiral catalysts allows for the synthesis of a specific enantiomer of a chiral molecule. This is crucial in fields like medicinal and agricultural chemistry where different enantiomers can have vastly different biological activities.

The chiral center in this compound is the C2 carbon, which is bonded to four different groups: a bromomethyl group, a chloromethyl group, a hydrogen atom, and a fluorine atom. Creating this center with high enantioselectivity would require a carefully designed synthetic route.

One potential, though currently undocumented for this specific molecule, strategy could involve the use of enzyme-catalyzed reactions. Biocatalysts, such as engineered myoglobin-based variants, have shown success in the enantioselective synthesis of halogenated cyclopropanes from chloro- and bromo-substituted olefins with high yields and excellent stereoselectivity (up to 99% ee). digitellinc.comresearchgate.net Adapting such enzymatic systems to acyclic substrates could provide a green and efficient route to enantiopure this compound.

Another approach could be the asymmetric reduction of a suitable prochiral ketone precursor, such as 1-bromo-3-fluoroacetone, followed by conversion of the resulting chiral alcohol to the chloride. However, the synthesis and stability of such a precursor would need to be considered.

When a molecule contains multiple chiral centers, controlling the relative stereochemistry between them (diastereoselectivity) is essential. While this compound itself has only one chiral center, diastereoselective reactions could be employed in the synthesis of its precursors to set the stage for the final chiral center formation.

For instance, if a precursor with an existing chiral center is used, the introduction of the final halogen atom could be influenced by this existing stereocenter. Diastereoselective syntheses of related compounds, such as 3-[2-chloro(bromo)phenyl]-2-methyl-2-[(prop-2-in-1-yl)oxy]oxiranes, have been reported, demonstrating the ability to control stereochemistry in complex halogenated molecules. bohrium.com

Fluorination Methodologies for this compound Precursors

The introduction of a fluorine atom is a critical step in the synthesis of this compound. This can be achieved through various fluorination techniques, which are broadly categorized as electrophilic or nucleophilic methods, depending on the nature of the fluorine-donating species.

Electrophilic fluorination involves the use of a reagent that delivers a fluorine atom with a partial positive charge (an "F+" synthon) to a nucleophilic carbon center, such as an enol, enolate, or an electron-rich aromatic ring. wikipedia.orgalfa-chemistry.com While elemental fluorine (F₂) is a potent electrophile, its high reactivity often leads to non-selective reactions and degradation of the organic substrate. researchgate.net Consequently, a range of more manageable N-F reagents have been developed that are safer and more selective. wikipedia.orgnih.gov

These reagents typically feature a nitrogen-fluorine bond, where the nitrogen atom is bonded to strong electron-withdrawing groups, rendering the attached fluorine atom electrophilic. wikipedia.org Common examples include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgalfa-chemistry.com The application of these reagents in the synthesis of the target compound would likely involve the fluorination of a suitable carbanionic or enolate precursor of a bromo-chloropropane. The choice of reagent can be critical, as their reactivity and solubility in various organic solvents differ. alfa-chemistry.com For instance, NFSI is noted for its high fluorinating ability and solubility, making it applicable to a wide range of compounds. alfa-chemistry.com

Table 1: Common Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Highly stable, versatile, and widely used for fluorinating enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.comnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and effective for fluorinating olefins, aromatic hydrocarbons, and amides. wikipedia.orgalfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating agent, particularly for aryl Grignard and aryllithium reagents. wikipedia.org |

Nucleophilic fluorination employs a fluoride (B91410) ion (F-) source to displace a leaving group from a precursor molecule in a substitution reaction. This is a common and powerful method for forming C-F bonds. ncert.nic.in A classic example is the Swarts reaction, which uses metallic fluorides like silver fluoride (AgF), mercury(II) fluoride (Hg₂F₂), or antimony trifluoride (SbF₃) to replace other halogens (typically chlorine or bromine) with fluorine. ncert.nic.in The synthesis of alkyl fluorides is often best achieved by heating an alkyl chloride or bromide with a metallic fluoride. ncert.nic.in

For a precursor to this compound, a nucleophilic substitution could be performed on a molecule containing a good leaving group (e.g., a tosylate, mesylate, or another halogen) at the C-3 position. Another important class of nucleophilic fluorinating agents is sulfur-based reagents, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor®. organic-chemistry.org These reagents are particularly effective for converting alcohols into alkyl fluorides (deoxofluorination). organic-chemistry.org Therefore, a precursor like 2-bromo-1-chloropropan-3-ol could be converted to the target compound using one of these reagents.

Table 2: Selected Nucleophilic Fluorination Reagents

| Reagent Name | Abbreviation/Formula | Application |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Converts alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | A more thermally stable alternative to DAST for deoxofluorination. organic-chemistry.org |

| Pyridine-HF | Used for hydrofluorination of alkenes. | |

| Potassium Fluoride | KF | Often used with a phase-transfer catalyst (e.g., Kryptofix) for halogen exchange (Finkelstein reaction). researchgate.net |

Selective Introduction of Bromine and Chlorine Functionalities

The selective introduction of bromine and chlorine onto a three-carbon chain is a foundational step in synthesizing the target molecule's precursors. A common starting material for this transformation is an alkene, such as allyl chloride (3-chloropropene). google.comgoogle.com The reaction of an alkene with hydrogen bromide (HBr) can proceed via two different mechanisms, leading to different constitutional isomers.

In the absence of radical initiators, the addition of HBr to allyl chloride follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon, which would not be the desired pathway for many precursors. However, in the presence of radical initiators like peroxides or UV light, the addition of HBr proceeds via an anti-Markovnikov mechanism. google.comchemguide.co.uk This radical addition is highly effective for producing 1-bromo-3-chloropropane (B140262) from allyl chloride. google.comgoogle.com

The selectivity between chlorination and bromination is also a key consideration. Radical bromination is significantly more selective and slower than radical chlorination. libretexts.orgmasterorganicchemistry.com The higher selectivity of bromine is attributed to the endothermic nature of the hydrogen abstraction step, which leads to a later transition state that more closely resembles the alkyl radical intermediate. masterorganicchemistry.com This allows the bromine radical more "time" to select the most stable position for abstraction. stackexchange.com For instance, in the halogenation of propane (B168953), bromination shows a very high preference for the secondary (2°) position over the primary (1°) positions (97:3 ratio), whereas chlorination is far less selective (55:45 ratio). masterorganicchemistry.comlibretexts.org This inherent selectivity can be exploited to control the position of bromination in a propane-based precursor.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. purkh.comnih.gov Applying these principles to the synthesis of this compound involves several key strategies.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. purkh.com Reactions like additions and catalytic reactions are preferred over substitutions with poor leaving groups, which generate more waste.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. purkh.comnih.gov For instance, developing catalytic versions of fluorination or using recyclable phase-transfer catalysts in nucleophilic substitution aligns with this principle.

Safer Solvents and Auxiliaries : The ideal synthesis would minimize or eliminate the use of volatile and toxic organic solvents. nih.gov Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is a key area of green chemistry. mdpi.comijbpas.com

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. nih.gov The use of microwave-assisted synthesis or photochemistry can sometimes accelerate reactions at lower bulk temperatures, improving energy efficiency. mdpi.com

Use of Renewable Feedstocks : While challenging for highly functionalized haloalkanes, the ideal green process would start from renewable feedstocks rather than petroleum-based materials. purkh.com

Optimization and Efficiency of Synthetic Protocols

Optimizing synthetic routes to this compound is crucial for improving the economic viability and environmental footprint of the process. The primary goals are to enhance the reaction yield and improve the chemo-, regio-, and stereoselectivity.

Yield and Selectivity Enhancement Strategies

Several strategies can be employed to enhance the yield and selectivity of the synthetic steps leading to this compound.

Control of Reaction Conditions : Temperature, pressure, and reaction time are fundamental parameters that can be fine-tuned to favor the desired product over side reactions. For example, in the radical hydrobromination of allyl chloride, maintaining a low temperature (e.g., -20 to +20°C) can improve selectivity and reduce the formation of by-products. epo.org

Choice of Reagents and Catalysts : The selection of the fluorinating agent or the radical initiator is critical. In radical bromination, the choice of initiator can affect the reaction rate and efficiency. acs.org In nucleophilic fluorination, using a combination like KF/Kryptofix can enhance the nucleophilicity of the fluoride ion and improve yields in halogen exchange reactions. researchgate.net

Process Technology : Modern process technologies like continuous flow chemistry offer significant advantages over traditional batch processing. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. acs.org This precise control can dramatically improve selectivity, suppress the formation of over-halogenated or degradation products, and allow for safer handling of reactive intermediates. acs.org

Purification Methods : Efficient separation of the desired isomer from a reaction mixture is key to obtaining a high-purity product. The formation of constitutional isomers, such as 1-bromo-3-chloropropane and 2-bromo-1-chloropropane, from the reaction of allyl chloride and HBr necessitates an efficient distillation step to separate them based on their different boiling points. google.com

Table 3: Strategies for Yield and Selectivity Enhancement

| Strategy | Parameter/Technique | Effect on Synthesis | Example Application |

|---|---|---|---|

| Reaction Condition Optimization | Temperature Control | Reduces by-product formation and enhances selectivity. | Low-temperature (-20 to +20°C) hydrobromination of allyl chloride. epo.org |

| Reagent Selection | High-Selectivity Reagents | Favors a specific constitutional or stereoisomer. | Using bromination for selective halogenation over less selective chlorination. masterorganicchemistry.com |

| Catalyst Choice | Phase-Transfer Catalysis | Increases the rate and yield of nucleophilic substitution in biphasic systems. | Using Kryptofix with KF for nucleophilic fluorination. researchgate.net |

| Process Intensification | Continuous Flow Chemistry | Provides precise control over reaction time and temperature, maximizing selectivity and minimizing waste. acs.org | Photochemical bromination in a flow reactor to suppress over-bromination. acs.org |

| Initiator Control | Radical Initiators | Directs the regiochemical outcome of addition reactions. | Use of peroxides or UV light to ensure anti-Markovnikov addition of HBr to allyl chloride. google.comchemguide.co.uk |

Reaction Condition Tuning for Stereocontrol

The synthesis of this compound, a molecule possessing a chiral center at the second carbon, presents a significant challenge in controlling its stereochemistry. The arrangement of the bromine, chlorine, and fluorine atoms around this central carbon results in two enantiomers, the (R) and (S) forms. Achieving a high degree of stereocontrol, meaning the preferential formation of one enantiomer over the other, is crucial for applications where specific stereoisomers may exhibit different biological activities or physical properties. The stereochemical outcome of a reaction is highly dependent on the reaction conditions, and careful tuning of these parameters is the primary method for directing the synthesis towards a desired stereoisomer.

The key factors that can be manipulated to influence stereoselectivity include the choice of catalyst, the solvent, the reaction temperature, and the nature of the reagents themselves. numberanalytics.com While specific, documented methods for the highly stereoselective synthesis of this compound are not extensively reported in publicly available literature, the principles of stereocontrol in asymmetric synthesis of analogous chiral haloalkanes provide a clear framework for how such control could be achieved.

Chiral Catalysts and Ligands:

The most powerful strategy for inducing enantioselectivity is the use of chiral catalysts or reagents. numberanalytics.com In the context of synthesizing chiral haloalkanes, this often involves metal-catalyzed reactions where the metal center is coordinated to a chiral ligand. These ligands create a chiral environment around the active site of the catalyst, which can differentiate between the two prochiral faces of a substrate or the two enantiotopic transition states, leading to the preferential formation of one enantiomer. For instance, in reactions involving the addition of a halogen and another group across a double bond of a fluorinated propene derivative, a chiral catalyst can direct the approach of the incoming groups.

Similarly, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. organic-chemistry.org Chiral amines, prolinol ethers, and other organocatalysts can activate substrates and control the stereochemical outcome of a reaction. organic-chemistry.org For the synthesis of this compound, a hypothetical approach could involve the enantioselective opening of a cyclic precursor or the stereoselective addition to a prochiral alkene, mediated by a chiral catalyst.

Biocatalysis:

Enzymes are highly efficient and stereoselective catalysts. The use of engineered enzymes, or biocatalysts, offers a promising avenue for the synthesis of enantioenriched halogenated compounds. researchgate.net For example, engineered myoglobin-based catalysts have been successfully used for the asymmetric cyclopropanation of chloro- and bromo-substituted olefins with high diastereoselectivity and enantioselectivity. researchgate.net A similar biocatalytic approach could potentially be developed for the stereoselective halogenation of a suitable precursor to yield a specific stereoisomer of this compound.

Influence of Reaction Temperature and Solvents:

Lowering the reaction temperature can often enhance stereoselectivity. numberanalytics.com At lower temperatures, the energy difference between the diastereomeric transition states leading to the different stereoisomers becomes more significant relative to the available thermal energy. This results in a higher preference for the reaction to proceed through the lower energy transition state, thus favoring the formation of one stereoisomer.

The choice of solvent can also play a critical role in stereocontrol. Solvents can influence the conformation of the substrate and the catalyst, as well as the stability of the transition states. A solvent may preferentially solvate one transition state over another, thereby lowering its energy and increasing the rate of formation of the corresponding stereoisomer.

The following table illustrates the general principles of how tuning various reaction conditions can influence the stereochemical outcome of a reaction, using hypothetical data for the synthesis of a chiral haloalkane.

| Reaction Parameter | Condition | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Catalyst | Uncatalyzed | 1:1 | 0% |

| Achiral Lewis Acid | 2:1 | 0% | |

| Chiral Catalyst A | 10:1 | 85% | |

| Chiral Catalyst B | >20:1 | 95% | |

| Temperature | 25 °C | 5:1 | 70% |

| 0 °C | 8:1 | 80% | |

| -78 °C | 15:1 | 92% | |

| Solvent | Toluene (non-polar) | 4:1 | 65% |

| Dichloromethane (polar aprotic) | 7:1 | 78% | |

| Methanol (polar protic) | 2:1 | 50% |

Detailed Research Findings:

While specific research on the stereocontrolled synthesis of this compound is limited, studies on similar molecules highlight the feasibility of such control. For example, the enantioselective synthesis of chiral bicyclo[1.1.1]pentanes (BCPs) has been achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis. nih.govrsc.org These methods demonstrate that with the correct synthetic design and careful optimization of reaction conditions, high levels of stereocontrol are attainable for complex, strained molecules.

Furthermore, the synthesis of other bromo-chloro-alkanes, such as 1-bromo-3-chloropropane, has been described, although often without a focus on stereocontrol. google.com These syntheses typically involve the hydrobromination of allyl chloride. To adapt such a synthesis for stereocontrol, one would need to employ a chiral catalyst or reagent that can direct the addition of HBr across the double bond in a stereoselective manner.

Reaction Chemistry and Mechanistic Elucidation of 2 Bromo 1 Chloro 3 Fluoropropane

Nucleophilic Substitution Reactions at Primary and Secondary Carbons

Nucleophilic substitution reactions of 2-bromo-1-chloro-3-fluoropropane involve the displacement of one of its halogen atoms by a nucleophile. The reaction can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism, with the preferred pathway being influenced by the reaction conditions and the nature of the substrate. ncert.nic.in

Regioselectivity and Stereoselectivity of Halogen Displacement (S(_N)1 and S(_N)2)

The structure of this compound presents two potential sites for nucleophilic attack: the primary carbon bonded to chlorine (C-1) and the secondary carbon bonded to bromine (C-2).

S(_N)2 Reactions: These reactions are favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the reaction center. For this compound, an S(_N)2 reaction is more likely to occur at the less sterically hindered primary carbon bearing the chlorine atom. However, the reactivity is also dependent on the leaving group ability of the halogens.

S(_N)1 Reactions: These reactions are favored by weak nucleophiles in polar protic solvents and proceed through a carbocation intermediate. The stability of the carbocation is a key factor. In the case of this compound, the formation of a secondary carbocation at C-2 upon departure of the bromide ion would be more stable than the primary carbocation that would form at C-1. Therefore, under S(_N)1 conditions, nucleophilic attack is more likely to occur at the secondary carbon. The stereochemical outcome of an S(_N)1 reaction at a chiral center is typically racemization, as the planar carbocation can be attacked from either face.

| Reaction Type | Preferred Site of Attack | Stereochemical Outcome | Favored Conditions |

| S(_N)2 | Primary Carbon (C-1) | Inversion of Configuration | Strong Nucleophile, Polar Aprotic Solvent |

| S(_N)1 | Secondary Carbon (C-2) | Racemization | Weak Nucleophile, Polar Protic Solvent |

Competitive Reactivity of Bromine, Chlorine, and Fluorine Substituents

The leaving group ability of the halogens is a critical factor in determining the regioselectivity of nucleophilic substitution reactions. The general order of leaving group ability for halogens is I > Br > Cl > F. chemguide.co.uk This trend is attributed to the stability of the resulting halide ion and the strength of the carbon-halogen bond. chemguide.co.uk

In this compound:

Bromine at the secondary position is the best leaving group among the three halogens present. This makes the C-Br bond the most likely to break during a nucleophilic substitution reaction, particularly under S(_N)1 conditions where leaving group ability is paramount.

Chlorine at the primary position is a moderately good leaving group, better than fluorine but not as good as bromine.

Fluorine is a very poor leaving group due to the high strength of the C-F bond. chemguide.co.uk Therefore, displacement of the fluorine atom is highly unlikely under typical nucleophilic substitution conditions.

This competitive reactivity suggests that nucleophilic substitution will preferentially occur at the secondary carbon via displacement of the bromine atom, especially in reactions with S(_N)1 character. In S(_N)2 reactions, while the primary carbon is less sterically hindered, the superior leaving group ability of bromine might still favor reaction at the secondary position, though likely at a slower rate than an unhindered primary bromide.

Intramolecular Cyclization Pathways

Under appropriate conditions, typically in the presence of a strong base, this compound could potentially undergo intramolecular cyclization. If a nucleophilic center is generated within the molecule, for instance, by deprotonation of a carbon atom by a very strong base to form a carbanion, this carbanion could then attack one of the electrophilic carbon centers bearing a halogen.

Given the structure, the most plausible intramolecular cyclization would involve the formation of a three-membered ring. For example, if a carbanion were to be formed at C-3 (adjacent to the fluorine), it could potentially attack C-1, displacing the chlorine atom to form a substituted cyclopropane (B1198618). However, the formation of such a carbanion would be difficult. A more likely scenario for intramolecular reaction might involve an external reagent that reacts at two positions. For instance, a di-nucleophile could potentially react with both C-1 and C-2 to form a heterocyclic ring. Theoretical studies on similar systems suggest that intramolecular cyclizations require a specific activation energy. nih.gov The favorability of such pathways depends on thermodynamic and kinetic factors, including ring strain in the transition state and product. acs.org

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions of this compound would lead to the formation of halogenated alkenes. These reactions, like substitutions, can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. msu.edu

Formation of Halogenated Alkenes (e.g., Fluorinated Chlorobromopropenes)

The structure of this compound allows for the elimination of HBr or HCl to form various halogenated propenes. The specific product formed will depend on the reaction conditions and the mechanism.

E2 Pathway: This pathway is favored by strong, bulky bases and requires an anti-periplanar arrangement of a proton and a leaving group. youtube.comchemistrysteps.com Elimination can occur in two primary directions:

Elimination of HBr: A base can abstract a proton from either C-1 or C-3. Abstraction from C-1 would lead to the formation of 1-chloro-3-fluoro-1-propene. Abstraction of a proton from C-3 would yield 1-bromo-3-fluoro-1-propene. According to Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene, the major product would depend on the relative stability of the resulting alkenes.

Elimination of HCl: A base can abstract a proton from C-2, leading to the formation of 2-bromo-3-fluoro-1-propene.

E1 Pathway: This pathway proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents. The initial step would be the loss of the best leaving group, bromide, to form a secondary carbocation at C-2. A subsequent deprotonation at either C-1 or C-3 would lead to the formation of a mixture of halogenated propenes.

The presence of multiple halogens can influence the acidity of adjacent protons and the stability of the resulting alkene, thereby affecting the regiochemical outcome.

Stereochemical Outcomes of Elimination

The stereochemistry of the alkene product is determined by the reaction mechanism.

E2 Reactions: The E2 mechanism is stereospecific and requires an anti-periplanar relationship between the abstracted proton and the leaving group. youtube.comchemistrysteps.com This means that the stereochemistry of the starting material will directly influence the stereochemistry (E/Z isomerism) of the resulting alkene. For an acyclic molecule like this compound, rotation around the C-C single bonds allows for the necessary anti-periplanar conformation to be achieved for the elimination of different protons and halogens, potentially leading to a mixture of stereoisomeric alkenes.

E1 Reactions: E1 reactions are not stereospecific because they proceed through a planar carbocation intermediate. The base can abstract a proton from either side of the adjacent carbon, typically leading to a mixture of E and Z isomers, with the more stable (usually trans) isomer predominating.

Organometallic Reactions

The presence of multiple carbon-halogen bonds of varying reactivity in this compound provides a platform for selective organometallic reactions. The formation of Grignard and organolithium reagents, followed by their subsequent transformations, are fundamental processes in synthetic organic chemistry.

Grignard and Organolithium Reagent Formation and Subsequent Transformations

The generation of organometallic reagents from this compound is dictated by the differential reactivity of the carbon-halogen bonds. The order of reactivity for organometallic reagent formation is generally I > Br > Cl > F. libretexts.org Consequently, the reaction of this compound with magnesium or lithium metal is expected to occur selectively at the carbon-bromine bond, leaving the chloro and fluoro substituents intact.

Grignard Reagent Formation:

The preparation of a Grignard reagent from an alkyl halide involves the reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org For this compound, the anticipated reaction is the formation of (2-chloro-3-fluoropropyl)magnesium bromide.

Reaction Scheme: CH₂F-CH(Br)-CH₂Cl + Mg → CH₂F-CH(MgBr)-CH₂Cl

The resulting Grignard reagent is a potent nucleophile and a strong base. libretexts.org Its utility in synthetic transformations is vast, primarily involving the formation of new carbon-carbon bonds through reactions with electrophilic species. libretexts.org

Organolithium Reagent Formation:

Similarly, organolithium reagents can be prepared by reacting the alkyl halide with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. libretexts.org The reaction of this compound with two equivalents of lithium would yield (2-chloro-3-fluoropropyl)lithium and lithium bromide.

Reaction Scheme: CH₂F-CH(Br)-CH₂Cl + 2Li → CH₂F-CH(Li)-CH₂Cl + LiBr

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org

Subsequent Transformations:

Both Grignard and organolithium reagents derived from this compound can participate in a variety of subsequent reactions. A primary application is their role as nucleophiles in additions to carbonyl compounds, such as aldehydes, ketones, and esters, to form alcohols. libretexts.orglibretexts.org They can also react with carbon dioxide to produce carboxylic acids and with nitriles to generate ketones after hydrolysis. organic-chemistry.org

| Reagent | Electrophile | Product Type |

| (2-chloro-3-fluoropropyl)magnesium bromide | Aldehyde | Secondary alcohol |

| (2-chloro-3-fluoropropyl)magnesium bromide | Ketone | Tertiary alcohol |

| (2-chloro-3-fluoropropyl)lithium | Ester | Tertiary alcohol (after reaction with two equivalents) |

| (2-chloro-3-fluoropropyl)lithium | Carbon Dioxide | Carboxylic acid (after acidification) |

Cross-Coupling Reactions (Suzuki, Heck, Stille) with Halogenated Propane (B168953) Substrates

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals, most notably palladium. beilstein-journals.org The reactivity of the halide in these reactions generally follows the order I > Br > Cl, making the C-Br bond of this compound the primary site for such transformations. science.gov

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. science.gov In the context of this compound, the C-Br bond would be the expected site of reaction with a suitable boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the second position of the propane chain. While specific examples with this compound are not prevalent in the literature, the principles of Suzuki coupling with polyhalogenated substrates suggest that selective reaction at the more reactive C-Br bond is feasible. fiveable.me

Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The reaction of this compound with an alkene, under palladium catalysis, would be anticipated to proceed via oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield a substituted alkene. chemistrysteps.com The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. libretexts.org

Stille Reaction:

The Stille reaction couples an organotin compound with an organohalide. organic-chemistry.org Similar to the Suzuki and Heck reactions, the C-Br bond of this compound would be the more reactive site for Stille coupling. libretexts.org The reaction with an organostannane in the presence of a palladium catalyst would lead to the formation of a new carbon-carbon bond at the C2 position. The Stille reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Boronic acid/ester | Palladium catalyst + Base | Substituted propane |

| Heck | Alkene | Palladium catalyst + Base | Substituted alkene |

| Stille | Organostannane | Palladium catalyst | Substituted propane |

Radical Reactions Involving this compound

The presence of carbon-halogen bonds in this compound makes it susceptible to radical reactions, which are typically initiated by heat or light. These reactions proceed via radical intermediates and can lead to a variety of products through substitution, addition, and rearrangement pathways.

Homolytic Cleavage of Carbon-Halogen Bonds

Radical reactions are initiated by the homolytic cleavage of a covalent bond, where each atom retains one of the bonding electrons, forming two radicals. pressbooks.pubmasterorganicchemistry.com In this compound, the relative strengths of the carbon-halogen bonds will determine which bond is most likely to undergo homolytic cleavage. The bond dissociation energies (BDEs) for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. The C-Br bond, being the weakest, is the most susceptible to homolytic cleavage upon initiation by heat or UV light. pressbooks.pub

Initiation Step: CH₂F-CH(Br)-CH₂Cl + energy → CH₂F-CH(•)-CH₂Cl + Br•

The formation of the 2-chloro-3-fluoropropyl radical is the key initiating step for subsequent radical chain reactions.

Radical Addition and Rearrangement Processes

Once formed, the 2-chloro-3-fluoropropyl radical can participate in a variety of propagation steps.

Radical Addition:

The propyl radical can add across the double bond of an alkene, leading to the formation of a new, more complex radical. This new radical can then abstract a halogen atom from another molecule of this compound to continue the chain reaction and form a new C-C bond. The regioselectivity of the radical addition to the alkene is governed by the stability of the resulting radical intermediate. libretexts.org

Radical Substitution (Halogenation):

In the presence of a halogen source, such as Br₂ or Cl₂, radical substitution can occur. studyorgo.com For instance, a bromine radical can abstract a hydrogen atom from the propane backbone, generating HBr and a new carbon-centered radical. This new radical can then react with another halogen molecule to form a dihalogenated product and regenerate the halogen radical, thus propagating the chain. unacademy.com The selectivity of hydrogen abstraction generally follows the order tertiary > secondary > primary, due to the relative stability of the resulting carbon radicals. chemguide.co.uk

Radical Rearrangement:

While less common than in carbocation chemistry, radical rearrangements can occur, particularly 1,2-migrations of phenyl groups or other stabilizing moieties. For simple alkyl radicals, such as the one derived from this compound, 1,2-hydride or 1,2-alkyl shifts are generally not observed. However, the possibility of halogen atom migration cannot be entirely ruled out, although it is not a common pathway.

Rearrangement Reactions and Isomerizations

Beyond radical processes, this compound could potentially undergo other types of rearrangement and isomerization reactions under specific conditions.

Elimination reactions, for instance, could lead to the formation of halogenated propenes. The treatment of this compound with a strong, non-nucleophilic base could promote the elimination of HBr or HCl to form a double bond. The regioselectivity of this elimination would be influenced by the nature of the base and the reaction conditions. For example, reaction with a strong base like potassium hydroxide (B78521) in ethanol (B145695) typically favors elimination.

Isomerization, the process of converting a molecule into a structural isomer, could potentially occur under thermal or catalytic conditions. For example, migration of a halogen atom to an adjacent carbon could lead to constitutional isomers. However, such isomerizations often require high energy input or specific catalysts and are not typically spontaneous. While specific studies on the isomerization of this compound are scarce, the general principles of organic chemistry suggest that such transformations would be challenging to achieve without significant side reactions.

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system to a new position. wikipedia.org These reactions are intramolecular and proceed in a concerted fashion, meaning bond breaking and bond-forming occur simultaneously through a cyclic transition state. wikipedia.orglibretexts.org The classification of a sigmatropic rearrangement is given by the notation [i,j], where 'i' and 'j' refer to the number of atoms in the fragments connecting the old and new sigma bond positions. wikipedia.org

Common examples include openochem.orgimperial.ac.uk, libretexts.orgopenochem.org, and imperial.ac.ukimperial.ac.uk shifts. wikipedia.org For a saturated, acyclic alkane like this compound, which lacks a π-system, classic sigmatropic rearrangements are not expected to occur under typical thermal or photochemical conditions. Such rearrangements characteristically require the presence of conjugated double bonds to facilitate the cyclic transition of electrons. libretexts.org

Hydride or alkyl shifts can occur in carbocation intermediates, which are not concerted pericyclic reactions but rather stepwise rearrangements. youtube.commasterorganicchemistry.com For instance, in SN1 reactions of haloalkanes, the formation of a carbocation can be followed by the migration of a neighboring hydride or alkyl group to form a more stable carbocation. masterorganicchemistry.com However, these are not classified as sigmatropic rearrangements.

In the context of this compound, any potential for a true sigmatropic rearrangement would be exceptionally low due to the high energy barrier for forming the required unsaturated transition state from a saturated haloalkane. The C-F, C-Cl, and C-Br bonds are significantly strong, making their concerted pericyclic cleavage highly improbable without the involvement of high temperatures, which would likely lead to non-selective decomposition, or catalysis that could fundamentally alter the reaction pathway. libretexts.org

Halogen Migrations

The migration of a halogen atom in a saturated haloalkane is also a topic with limited specific research, especially for mixed halogenated compounds like this compound. Halogen migration is more commonly observed in systems with adjacent π-bonds or under conditions that promote radical or carbocation intermediates.

In free-radical halogenation of alkanes, a hydrogen atom is abstracted to form an alkyl radical, which then reacts with a halogen molecule. unacademy.comlibretexts.org While this process involves the movement of a halogen, it is an intermolecular process of substitution, not an intramolecular migration.

Intramolecular halogen shifts (1,2-shifts) are known to occur in certain contexts, such as in the biosynthesis of some natural products where enzymatic catalysis facilitates the process, or in specific synthetic applications involving metal catalysts. nih.gov For simple haloalkanes, such migrations are generally not spontaneous. The stability of the potential bridged "halonium" ion intermediate or the transition state for a concerted shift would be a critical factor. The relative ability of halogens to form such bridged intermediates is I > Br > Cl > F.

For this compound, a hypothetical intramolecular migration of a halogen would involve the formation of a highly strained three-membered ring transition state. The likelihood of such a migration would depend on the relative stability of the resulting carbocation or radical intermediate. For instance, a 1,2-shift of the bromine atom could theoretically lead to a more stable secondary carbocation if the chlorine were to leave as a chloride ion. However, such rearrangements in simple, saturated haloalkanes are not a commonly observed reaction pathway under standard conditions due to high activation energies. docbrown.info

Without specific experimental data, any discussion of halogen migration in this compound remains speculative. The relative strengths of the C-F, C-Cl, and C-Br bonds would play a significant role in any potential rearrangement, with the weaker C-Br bond being the most likely to break. libretexts.org

Data Tables

Table 1: Physical Properties of this compound and Its Isomers

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | 32753-89-2 | C₃H₅BrClF | 175.43 | 138 stenutz.eu |

| 1-Bromo-2-chloro-3-fluoropropane | 32753-90-5 | C₃H₅BrClF | 175.43 | N/A |

| 2-Bromo-1-chloro-1-fluoropropane | 33429-67-1 | C₃H₅BrClF | 175.43 | 113 stenutz.eu |

N/A: Not available in the searched literature.

Theoretical and Computational Chemistry of 2 Bromo 1 Chloro 3 Fluoropropane

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For a molecule like 2-bromo-1-chloro-3-fluoropropane, these calculations can elucidate the distribution of electrons, the nature of its chemical bonds, and its reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The most critical of these for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO would likely be associated with the lone pairs of the bromine atom, as bromine is the most polarizable and least electronegative of the three halogen substituents. The LUMO is expected to be an antibonding orbital, likely the σ* orbital associated with the carbon-bromine (C-Br) bond, as it is generally the weakest carbon-halogen bond in the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

While specific calculated values for this compound are not readily found, a hypothetical energy level diagram can be constructed based on general principles.

Table 1: Hypothetical Frontier Orbital Characteristics of this compound

| Orbital | Probable Primary Atomic Orbital Contribution | Expected Energy Level (qualitative) | Role in Reactivity |

| HOMO | Non-bonding p-orbital of Bromine | Highest among occupied orbitals | Nucleophilic center |

| LUMO | Antibonding σ* orbital of the C-Br bond | Lowest among unoccupied orbitals | Electrophilic center |

| HOMO-1 | Non-bonding p-orbital of Chlorine | Lower than HOMO | Secondary nucleophilic center |

| LUMO+1 | Antibonding σ* orbital of the C-Cl bond | Higher than LUMO | Secondary electrophilic center |

This table is based on general principles of molecular orbital theory and trends observed in similar halogenated alkanes, not on specific computational results for this compound.

The presence of three different halogen atoms with varying electronegativities (F > Cl > Br) results in a complex and uneven charge distribution within the this compound molecule. An electrostatic potential (ESP) surface map would visually represent this charge distribution. Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack. These would be concentrated around the highly electronegative fluorine atom. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. Such positive regions would be expected on the hydrogen atoms and, to a lesser extent, on the carbon atom bonded to fluorine. The area around the bromine atom might exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom along the C-Br bond axis, making it a potential halogen bond donor.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. In this compound, the strengths of the carbon-halogen bonds are expected to follow the trend C-F > C-Cl > C-Br. This is due to the better orbital overlap between the carbon and fluorine atomic orbitals and the increasing polarizability down the halogen group. Consequently, the C-Br bond is the most likely to undergo homolytic cleavage, for instance, in radical reactions. While specific BDEs for this molecule are not published, general values for similar chemical environments provide a good estimate. ucsb.edu

Table 2: Typical Bond Dissociation Energies for Carbon-Halogen Bonds

| Bond | Typical BDE (kJ/mol) |

| C-F | ~450-540 |

| C-Cl | ~330-400 |

| C-Br | ~280-300 |

Source: General values from various sources for small organic molecules. ucsb.edu These are not specific values for this compound.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements of the atoms, known as conformations.

Rotation around the C1-C2 and C2-C3 bonds will lead to a number of staggered and eclipsed conformers. The relative stability of these conformers is determined by a combination of steric hindrance between the bulky halogen atoms and electrostatic interactions (both repulsive and attractive) between the polar C-X bonds. Staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. chemistrysteps.com The most stable conformer would likely arrange the large bromine and chlorine atoms and the highly electronegative fluorine atom to minimize steric and electrostatic repulsions. For instance, an anti-periplanar arrangement of the largest substituents (Br and Cl) would be favored. libretexts.org

The energy differences between conformers are typically in the range of a few kJ/mol. The energy required to rotate from one staggered conformer to another is known as the rotational energy barrier. For propane (B168953), the rotational barrier is approximately 14 kJ/mol (3.4 kcal/mol). chemistrysteps.com For this compound, the barriers would be influenced by the size and polarity of the halogen substituents.

The presence of three different halogens significantly complicates the conformational landscape compared to simpler alkanes. The interplay of several factors governs the conformational preferences:

Steric Effects: The van der Waals radii of the halogens (Br > Cl > F) will cause steric repulsion, disfavoring conformations where these bulky groups are close to each other (gauche or eclipsed).

Electrostatic Interactions: The dipoles of the C-F, C-Cl, and C-Br bonds will interact. Repulsive interactions between like-partial charges and attractive interactions between opposite-partial charges will influence the stability of different conformers.

Hyperconjugation: Interactions between filled bonding orbitals and empty antibonding orbitals (e.g., σC-H → σ*C-X) can stabilize certain conformations. The "gauche effect," where a conformation with electronegative substituents in a gauche arrangement is unexpectedly stable, is often attributed to hyperconjugation and has been observed in molecules like 1,2-difluoroethane. msu.edu A similar effect might play a role in the conformational equilibrium of this compound.

Dynamic Behavior and Interconversion Pathways

The dynamic behavior of this compound is characterized by the rotation around its carbon-carbon single bonds, leading to various conformational isomers, or rotamers. Computational chemistry allows for the mapping of the potential energy surface of the molecule, identifying stable conformers and the energy barriers that separate them.

Due to the presence of bulky and electronegative halogen atoms, the rotation around the C1-C2 and C2-C3 bonds is hindered. The relative energies of the different conformers (e.g., gauche and anti-periplanar arrangements of the halogen substituents) and the transition states between them can be calculated using methods like Density Functional Theory (DFT). While specific computational studies on the interconversion pathways of this compound are not prevalent in the literature, the principles can be inferred from studies on similar small haloalkanes. The interconversion between conformers occurs rapidly at room temperature, but the preference for certain conformations can influence the molecule's reactivity, particularly in stereoselective reactions.

Reaction Pathway and Transition State Theory

Transition state theory (TST) is a fundamental concept used to explain the rates of chemical reactions. nsf.govrsc.orgresearchgate.net It postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form the products. nsf.gov Computational chemistry is a powerful tool for locating these transition states on a potential energy surface and calculating their energies, which are crucial for determining the activation energy of a reaction. rsc.org

For a molecule like this compound, with multiple potential reaction sites and leaving groups, TST can be used to predict which reaction pathways are most favorable.

This compound can undergo both nucleophilic substitution (S\textsubscript{N}2) and elimination (E2) reactions. Computational methods are instrumental in elucidating the mechanisms of these competing pathways. msu.edulibretexts.org

Nucleophilic Substitution (S\textsubscript{N}2): In an S\textsubscript{N}2 reaction, a nucleophile attacks the carbon atom, leading to the displacement of a leaving group in a single, concerted step. libretexts.org This process involves a pentacoordinate transition state and results in the inversion of stereochemistry at the reaction center. stenutz.eu For this compound, nucleophilic attack can occur at either C1 (bonded to Cl) or C2 (bonded to Br).

Computational studies can model the transition states for both possibilities. The activation energy for these pathways is highly dependent on the leaving group's ability. The general trend for leaving group ability in halogens is I > Br > Cl > F. Therefore, the C-Br bond is more likely to be broken than the C-Cl bond. DFT calculations can quantify this difference by computing the activation barriers, confirming that substitution at C2 is kinetically favored.

Elimination (E2): The E2 mechanism is a single-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a double bond and ejecting the leaving group. msu.edulumenlearning.com This reaction has a strict stereochemical requirement for the β-hydrogen and the leaving group to be in an anti-periplanar arrangement in the transition state. iitk.ac.in

For this compound, elimination can lead to different products depending on which hydrogen is removed and which halogen acts as the leaving group. Computational modeling can determine the energies of the various E2 transition states, predicting the major and minor products of the reaction.

| Reaction Type | Key Features | Computational Insights |

| S\textsubscript{N}2 | Single step, inversion of stereochemistry. stenutz.eu | Location of pentacoordinate transition state; Calculation of activation energy. |

| E2 | Single step, anti-periplanar geometry required. iitk.ac.in | Identification of transition states for different regioisomers; Prediction of product distribution based on transition state energies. libretexts.org |

Computational chemistry serves as a predictive tool for understanding the regioselectivity and stereoselectivity of reactions involving this compound. rsc.org

Regioselectivity: This refers to the preference for reaction at one position over another.

In Nucleophilic Substitution: The regioselectivity is primarily governed by the leaving group ability. As bromine is a better leaving group than chlorine, nucleophilic attack is predicted to occur preferentially at the C2 position.

In Elimination: The regioselectivity is governed by the Zaitsev and Hofmann rules. Zaitsev's rule predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.org Computational models can calculate the stability of the possible alkene products and the activation energies of the pathways leading to them, providing a more quantitative prediction of the product ratio.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.

In S\textsubscript{N}2 Reactions: These reactions proceed with inversion of configuration at the chiral center. If the starting material is a pure enantiomer of this compound, the substitution product will also be enantiomerically pure, but with the opposite configuration.

In E2 Reactions: The requirement for an anti-periplanar arrangement of the H and the leaving group dictates the stereochemistry of the resulting alkene (E or Z). By analyzing the stable conformations of this compound, computational methods can predict which diastereomeric alkene will be preferentially formed.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like a lone pair or a π-system. wolfram.com This seemingly counter-intuitive interaction is explained by the anisotropic distribution of electron density on the halogen atom. wolfram.com

σ-Hole Interactions: A key concept in understanding halogen bonding is the σ-hole. nih.gov This is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). lumenlearning.com The strength of the σ-hole increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov

For this compound, computational calculations of the molecular electrostatic potential (MESP) surface would reveal a significant positive σ-hole on the bromine atom and a smaller, less positive σ-hole on the chlorine atom. The fluorine atom, being highly electronegative and having low polarizability, does not typically exhibit a positive σ-hole and is generally not considered a halogen bond donor. These σ-holes are the sites through which the molecule can form halogen bonds with Lewis bases.

π-Hole Interactions: A π-hole is a region of positive electrostatic potential located perpendicular to a planar portion of a molecule, such as an aromatic ring or a double bond. richmond.edu As this compound is a saturated alkane lacking any π-systems, it does not possess π-holes. However, it could potentially interact with the π-system of another molecule through its σ-hole.

| Halogen in Molecule | σ-Hole Presence | Relative Strength | Halogen Bond Donor Capability |

| Fluorine | Generally Absent | N/A | Very Weak / None |

| Chlorine | Present | Moderate | Moderate |

| Bromine | Present | Strong | Strong |

This charge anisotropy has significant implications for the intermolecular interactions of this compound. It dictates the directionality of halogen bonding, which is a highly directional interaction, with the Lewis base approaching the halogen along the C-X bond axis. nih.gov The dual nature of the halogen surface, having both positive and negative regions, allows for complex and specific recognition patterns in condensed phases and biological systems. Computational studies are essential to accurately map this charge distribution and predict the geometry and strength of the resulting intermolecular interactions. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 Bromo 1 Chloro 3 Fluoropropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a chiral molecule like 2-bromo-1-chloro-3-fluoropropane, a suite of advanced NMR experiments would be indispensable for its complete characterization.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Assignment

Multi-dimensional NMR techniques are powerful for elucidating the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the scalar couplings between protons. It would show correlations between the proton on the central carbon (C2) and the diastereotopic protons on the adjacent carbons (C1 and C3). This would help to establish the proton-proton connectivity within the propane (B168953) backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton to the carbon atom to which it is attached. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for the CH₂Cl, CHBr, and CH₂F groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the stereochemistry of the molecule by detecting through-space interactions between protons that are in close proximity. This would be particularly valuable for determining the preferred conformation of the molecule in solution.

A hypothetical table of expected NMR data is presented below. The chemical shifts are estimated based on known substituent effects in similar halogenated alkanes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |

| H-1a, H-1b (CH₂Cl) | 3.6 - 3.9 | 45 - 55 | H-2 | C-2 |

| H-2 (CHBr) | 4.2 - 4.6 | 50 - 60 | H-1a, H-1b, H-3a, H-3b | C-1, C-3 |

| H-3a, H-3b (CH₂F) | 4.5 - 4.9 (doublet of triplets) | 80 - 90 (doublet) | H-2 | C-2 |

Analysis of Fluorine-19 NMR Chemical Shifts and Coupling Patterns for Conformational Insights

Fluorine-19 NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govstenutz.eunih.gov The ¹⁹F NMR spectrum of this compound would provide a wealth of information. The chemical shift of the fluorine nucleus would be influenced by the neighboring bromine and chlorine atoms. Furthermore, the ¹⁹F signal would be split by the adjacent protons on C3 (a triplet) and potentially show longer-range couplings to the proton on C2. The magnitude of these coupling constants is dependent on the dihedral angles, and thus, their analysis can provide valuable information about the conformational preferences of the molecule. docbrown.info

A hypothetical ¹⁹F NMR data table is shown below:

| Parameter | Predicted Value |

| Chemical Shift (δ) | -220 to -240 ppm (relative to CFCl₃) |

| Coupling to H-3 (²JHF) | 45 - 50 Hz (triplet) |

| Coupling to H-2 (³JHF) | 15 - 25 Hz (doublet) |

Dynamic NMR Studies to Probe Exchange Processes

The C-C bonds in this compound can undergo rotation, leading to different conformational isomers (rotamers). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could be used to study the kinetics of this rotational process. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it would be possible to determine the energy barriers for the interconversion between different conformers.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and, when used together, can provide a more complete picture of the molecular structure and bonding.

Detailed Vibrational Mode Assignments and Conformational Diagnostics

The IR and Raman spectra of this compound would exhibit a series of bands corresponding to the stretching and bending vibrations of its various bonds (C-H, C-C, C-F, C-Cl, C-Br). The presence of multiple conformers would likely result in the appearance of additional bands in the spectra, as different conformers can have slightly different vibrational frequencies. By analyzing the spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), it would be possible to identify bands that are characteristic of specific conformers and thus gain insight into the conformational equilibrium.

A table of expected characteristic vibrational frequencies is provided below, based on data from similar halogenated propanes.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch | 2950 - 3050 | 2950 - 3050 |

| CH₂ Scissor | 1400 - 1470 | 1400 - 1470 |

| C-F Stretch | 1000 - 1100 | 1000 - 1100 |

| C-Cl Stretch | 650 - 800 | 650 - 800 |

| C-Br Stretch | 500 - 650 | 500 - 650 |

Correlation with Computational Spectroscopic Predictions

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for predicting spectroscopic properties. Using methods like Density Functional Theory (DFT), it is possible to calculate the optimized geometry, conformational energies, and vibrational frequencies of this compound. These theoretical predictions can then be compared with any available experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands and to validate the computational model. Such a combined experimental and computational approach provides a robust framework for the detailed conformational and vibrational analysis of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the definitive identification of organic compounds. By providing a highly accurate mass measurement, it allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

Exact Mass Determination for Structural Confirmation

The theoretical monoisotopic mass of this compound (C₃H₅⁷⁹Br³⁵ClF) is calculated to be 173.92472 Da. libretexts.org High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure this mass with an accuracy of a few parts per million (ppm). mdpi.com This level of precision is crucial for confirming the elemental formula of a synthesized or isolated compound.

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. libretexts.orglibretexts.org The relative abundance of these isotopes leads to a predictable distribution of peaks, which serves as an additional confirmation of the compound's identity. For a molecule containing one bromine and one chlorine atom, a distinctive cluster of peaks (M, M+2, M+4) is expected.

Table 1: Theoretical Isotopic Distribution and Exact Masses for the Molecular Ion of this compound

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₃H₅⁷⁹Br³⁵ClF | 173.92472 | 100.0 |

| C₃H₅⁸¹Br³⁵ClF | 175.92267 | 98.0 |

| C₃H₅⁷⁹Br³⁷ClF | 175.92177 | 32.5 |

| C₃H₅⁸¹Br³⁷ClF | 177.91972 | 31.9 |

Note: This table is generated based on theoretical calculations of isotopic abundances and exact masses.

Fragmentation Pathway Elucidation using Tandem Mass Spectrometry (MS/MS) for Mechanistic Study

Common fragmentation pathways would likely involve:

Loss of a halogen atom: Cleavage of the C-Br or C-Cl bond to form [M-Br]⁺ or [M-Cl]⁺ ions. Due to the relative bond strengths, the loss of bromine is often favored.

Loss of hydrogen halides: Elimination of HBr or HCl is another common pathway.

Cleavage of the carbon backbone: This can lead to a variety of smaller fragment ions.

Table 2: Plausible Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 173.9 | [C₃H₅ClF]⁺ | Br |

| 173.9 | [C₃H₅BrF]⁺ | Cl |

| 173.9 | [C₃H₄BrCl]⁺ | HF |

| 173.9 | [C₂H₂F]⁺ | CH₂BrCl |

Note: This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry for halogenated compounds.

Chiral Chromatography (Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

As this compound contains a chiral center at the second carbon atom, it exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers.

Enantiomeric Resolution and Purity Assessment

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be utilized for this purpose.

For a volatile compound like this compound, chiral GC is often the method of choice. The selection of the appropriate chiral stationary phase is critical for achieving enantiomeric resolution. Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral compounds, including halogenated hydrocarbons. chromatographyonline.comgcms.cz The enantiomeric purity, or enantiomeric excess (ee), of a sample can be determined by comparing the peak areas of the two enantiomers in the chromatogram.

Development of Chiral Stationary Phases for Halogenated Compounds

The development of new chiral stationary phases is an active area of research aimed at improving the separation of challenging chiral compounds. For halogenated compounds, the interactions between the analyte and the CSP are often based on a combination of inclusion complexation, dipole-dipole interactions, and hydrogen bonding. nih.govazom.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used in HPLC for chiral separations. manchester.ac.uk The specific derivatization of these polysaccharides can be tailored to enhance the selectivity for certain classes of compounds. The development of CSPs specifically optimized for small, flexible halogenated molecules like this compound would involve creating a chiral environment that can effectively discriminate between the subtle steric and electronic differences of the enantiomers.

Table 3: Commonly Used Chiral Stationary Phases for Separation of Halogenated Compounds

| Stationary Phase Type | Chromatographic Technique | Principle of Separation |

|---|---|---|

| Derivatized Cyclodextrins | GC, HPLC | Inclusion complexation, dipole-dipole interactions |

| Polysaccharide Derivatives | HPLC | Hydrogen bonding, π-π interactions, steric hindrance |

| Pirkle-type (brush-type) | HPLC | π-π interactions, hydrogen bonding, dipole stacking |

Note: This table provides examples of CSPs generally applicable to halogenated compounds.

X-ray Crystallography of Solid Derivatives (where applicable for precise bond length and angle determination)

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state with high precision. wikipedia.org It provides definitive information about bond lengths, bond angles, and the conformation of the molecule.

For a compound like this compound, which is a liquid at room temperature, X-ray crystallography would require the preparation of a suitable solid derivative. This could be achieved through co-crystallization with another molecule to form a stable crystalline adduct. The resulting crystal structure would reveal the precise arrangement of the atoms, including the stereochemistry at the chiral center.

While there are no published crystal structures for derivatives of this compound, the technique has been successfully applied to other small halogenated organic molecules. manchester.ac.ukresearchgate.net Such studies provide valuable benchmark data for computational models and a deeper understanding of intermolecular interactions, such as halogen bonding.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromo-1-chloro-propane |

Applications of 2 Bromo 1 Chloro 3 Fluoropropane As a Chemical Building Block

Precursor in Complex Organic Synthesis